4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
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Overview
Description
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a diazepane ring, a tetrahydrothiophene moiety, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Tetrahydrothiophene Moiety: This step involves the addition of a tetrahydrothiophene group to the diazepane ring, which can be achieved through nucleophilic substitution reactions.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the coupling of the thiophen-2-ylmethyl group to the nitrogen atom of the diazepane ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF) or electrophilic substitution using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(thiolan-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS2/c19-15(16-11-14-3-1-9-21-14)18-6-2-5-17(7-8-18)13-4-10-20-12-13/h1,3,9,13H,2,4-8,10-12H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIQPWHWPNDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CS2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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